2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenolic core substituted with dichloro and trifluoromethyl groups, along with a pyrrolidinyl moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process:
Formation of the Iminomethyl Intermediate: The initial step involves the condensation of 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline with 2,4-dichlorobenzaldehyde under acidic conditions to form the iminomethyl intermediate.
Cyclization and Phenol Formation: The intermediate undergoes cyclization and subsequent hydrolysis to yield the final phenolic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Industry
Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl and pyrrolidinyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-{[2-(morpholin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
- 2,4-Dichloro-6-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
Uniqueness
Compared to similar compounds, 2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol exhibits unique properties due to the presence of the pyrrolidinyl group, which enhances its solubility and reactivity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C18H15Cl2F3N2O |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C18H15Cl2F3N2O/c19-13-7-11(17(26)14(20)9-13)10-24-15-8-12(18(21,22)23)3-4-16(15)25-5-1-2-6-25/h3-4,7-10,26H,1-2,5-6H2 |
InChI Key |
NKYLDHDEMZHXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.